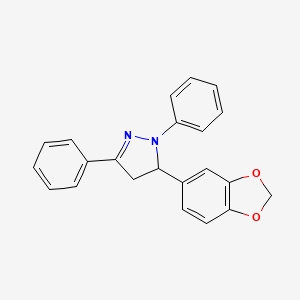

3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole

Description

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2/c1-3-7-16(8-4-1)19-14-20(24(23-19)18-9-5-2-6-10-18)17-11-12-21-22(13-17)26-15-25-21/h1-13,20H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXGMDCWDJHQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole, benzaldehyde, and hydrazine hydrate.

Condensation Reaction: The initial step involves the condensation of 1,3-benzodioxole with benzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone.

Cyclization: The chalcone is then reacted with hydrazine hydrate under reflux conditions to form the pyrazoline intermediate.

Aromatization: The pyrazoline intermediate undergoes aromatization in the presence of an oxidizing agent such as iodine to yield the final product, 3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Functionalization at the N1 Position

The N1 position undergoes nucleophilic substitution or coupling reactions:

-

Chan-Lam coupling : Aryl boronic acids react with trityl-protected pyrazoles under copper catalysis to introduce aryl groups .

-

Deprotection : Trityl or benzyl groups are removed via hydrogenation or acidic cleavage (e.g., TFA/DCM) .

Electrophilic Aromatic Substitution

The benzodioxol-5-yl group undergoes electrophilic substitution at the 4-position due to electron-donating oxygen atoms.

Example :

| Reaction | Conditions | Site Selectivity | Source |

|---|---|---|---|

| Nitration | HNO₃, AcOH, 0–5°C | 4-Nitrobenzodioxolyl derivative | |

| Bromination | Br₂, FeCl₃, DCM | 4-Bromo substitution |

Oxidation and Ring Aromatization

The dihydropyrazole ring undergoes oxidation to form fully aromatic pyrazoles.

Example :

-

Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene removes two hydrogens, yielding a planar pyrazole .

| Oxidation Agent | Conditions | Product | Source |

|---|---|---|---|

| DDQ | Toluene, reflux | 2,3,5-Triphenylpyrazole |

Antifungal and Antioxidant Activity

Derivatives show bioactivity linked to structural features:

-

Antifungal : N1-triazole-appended analogs inhibit Candida spp. (MIC = 2–8 µg/mL) via CYP51 binding .

-

Antioxidant : Hydroxyl groups enhance radical scavenging (IC₅₀ = 14.12 µg/mL for compound 13d ) .

| Bioactivity | Key Modifications | Experimental Data | Source |

|---|---|---|---|

| Antifungal | N1-Triazole appendage | MIC = 2 µg/mL against C. glabrata | |

| Antioxidant | 4-Hydroxybenzylideneamide group | IC₅₀ = 14.12 ± 0.32 µg/mL (vs BHT) |

Computational Binding Studies

Docking studies reveal interactions with fungal CYP51:

-

The benzodioxolyl group engages with Hem500 and Leu356 residues via π-π stacking .

-

Hydrophobic interactions with Phe290 and Met460 stabilize binding .

Key Structural Insights

-

Regioselectivity : Steric hindrance from the 2,5-diphenyl groups directs electrophiles to the benzodioxolyl ring.

-

Redox Activity : The dihydropyrazole core is susceptible to oxidation, enabling access to aromatic analogs.

-

Pharmacophore Flexibility : Functionalization at N1 and C3 allows tuning of bioactivity .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole derivatives. For instance:

- A series of derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria using the agar diffusion method. The minimum inhibitory concentrations (MIC) for some derivatives were as low as 80 nM against Sarcina and Staphylococcus aureus .

Anticancer Properties

The compound has shown promise in anticancer research:

- Studies indicate that derivatives can inhibit cell proliferation in various cancer cell lines. For example, a study reported dose-dependent inhibition of breast cancer cell lines (MCF7) with IC50 values ranging from 0.5 to 10 µM depending on the derivative used .

- The structural features of this compound enhance its interaction with DNA and induce apoptosis in cancer cells .

Neuropharmacological Effects

The neuropharmacological potential of this compound is being explored:

- Related compounds have been assessed for sedative and anticonvulsant effects. In behavioral studies with mice, derivatives significantly increased sleep duration when administered alongside pentobarbital .

Anti-inflammatory Activity

Compounds containing the benzodioxole structure have exhibited anti-inflammatory properties:

- Research indicates that these compounds can inhibit pro-inflammatory cytokines in vitro and in vivo models of inflammation .

Data Tables

Case Study 1: Antibacterial Efficacy

A study synthesized several derivatives of 3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole and evaluated their antibacterial efficacy using the agar diffusion method. The results indicated that certain compounds exhibited superior antibacterial activity compared to standard drugs.

Case Study 2: Anticancer Activity Assessment

In a focused investigation on anticancer properties, specific derivatives were tested against various cancer cell lines. The study found that some derivatives effectively inhibited cell growth and induced apoptosis through DNA interaction mechanisms.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety is believed to play a crucial role in its binding affinity and selectivity towards the target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole with six sulfonamide-containing analogs from the Turkish Journal of Chemistry (2021) and a fluorophenyl-substituted derivative from Zamri et al. (2019). Key differences in substituents, melting points, and molecular features are highlighted.

Table 1: Structural and Physicochemical Comparison

*Calculated molecular formula for target compound based on structural similarity.

Key Observations:

Impact of Substituents on Melting Points: The sulfonamide group in analogs 4b–4h increases molecular weight and polarity, contributing to higher melting points (e.g., 243–245°C for 4e) compared to non-sulfonamide derivatives. The target compound, lacking this group, is expected to have a lower melting point due to reduced intermolecular hydrogen bonding . Trimethoxy-substituted 4h (134–136°C) shows a significant drop in melting point, likely due to steric hindrance disrupting crystal packing .

Methoxy substituents in 4b–4e enhance solubility via polar interactions, which may be less pronounced in the target compound’s diphenyl configuration .

Structural Flexibility :

- The dihydropyrazole core allows for variable puckering (as described by Cremer and Pople’s ring puckering coordinates), influencing conformational stability. Substituents like benzodioxole may restrict puckering, affecting molecular recognition .

Research Findings and Implications

- Synthetic Accessibility : Sulfonamide-functionalized analogs (4b–4h) are synthesized via cyclocondensation reactions, with yields influenced by substituent electronic effects. The target compound’s synthesis would require analogous methods but with modified aryl substituents .

- Pharmacological Potential: While the target compound’s bioactivity is unreported, sulfonamide analogs show promise as enzyme inhibitors, and fluorinated derivatives (e.g., Zamri et al.’s compound) exhibit enhanced binding in silico studies .

Biological Activity

The compound 3-(1,3-benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 3-(1,3-benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole is with a molecular weight of 342.39 g/mol. The structure features a benzodioxole moiety which is known for its diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential applications:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzodioxole compounds exhibit antimicrobial properties. The specific activity of 3-(1,3-benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole against various bacterial strains has not been extensively documented.

- Insecticidal Properties : Similar compounds in the benzodioxole family have shown promise as insecticides. For example, research on related compounds indicates potential larvicidal activity against Aedes aegypti, a vector for several viral diseases . Although direct studies on this specific compound are lacking, the structural similarities suggest it could possess similar properties.

- Cytotoxicity Studies : A study evaluating related compounds found that certain benzodioxole derivatives did not exhibit significant cytotoxicity towards human peripheral blood mononuclear cells at high concentrations (up to 5200 μM) . This suggests a safety profile that may be applicable to 3-(1,3-benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole.

Case Study 1: Insecticidal Activity

A study synthesized several benzodioxole derivatives and tested their efficacy against Aedes aegypti. Among these compounds, certain derivatives displayed significant larvicidal activity with LC50 values indicating effective concentrations for pest control. The findings highlight the importance of structural features in determining biological activity .

Case Study 2: Antimicrobial Properties

In another investigation into related compounds, researchers observed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific data on 3-(1,3-benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole was not available, the presence of the benzodioxole group suggests potential for similar effects.

Data Tables

Q & A

Q. What are the established synthetic routes for 3-(1,3-Benzodioxol-5-yl)-2,5-diphenyl-3,4-dihydropyrazole, and what key reaction parameters require optimization?

The compound is typically synthesized via cyclocondensation reactions involving substituted benzaldehyde derivatives and hydrazine precursors. A general method involves refluxing substituted benzaldehyde (e.g., 1,3-benzodioxol-5-yl derivatives) with hydrazine hydrate or its analogs in ethanol under acidic catalysis (e.g., glacial acetic acid). Critical parameters include reaction time (4–6 hours), temperature (reflux conditions), and stoichiometric ratios of reactants. Post-reaction, solvent removal under reduced pressure and purification via recrystallization or column chromatography are standard steps . Optimization of these parameters is essential to improve yield and purity, as minor deviations can lead to byproducts like open-chain intermediates or over-oxidized species.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR are critical for confirming the dihydropyrazole ring structure, phenyl substituents, and the benzodioxolyl group. For example, the dihydro protons typically appear as distinct multiplets in the δ 3.5–4.5 ppm range.

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the stereochemistry and molecular conformation. Metrics such as bond lengths (e.g., C–C mean = 0.006 Å) and R-factor values (e.g., 0.050) validate structural accuracy .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should include:

- Cytotoxicity Assays : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability in cancer or normal cell lines.

- Oxidative Stress Markers : Total Oxidative Stress (TOS) and Total Antioxidant Capacity (TAC) assays to evaluate pro-oxidant or antioxidant effects.

- Enzyme Inhibition Studies : Target-specific assays (e.g., cyclooxygenase, kinases) based on structural analogs’ known activities .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE) to maximize yield and minimize impurities?

Employ a factorial design to systematically vary parameters such as temperature, catalyst concentration, and solvent ratio. For example:

- Factors : Temperature (70–90°C), acetic acid concentration (3–7 drops), and reaction time (3–6 hours).

- Response Variables : Yield (%) and purity (HPLC area %).

Statistical analysis (e.g., ANOVA) identifies significant factors and interactions. This approach reduces the number of trials by 30–50% compared to one-factor-at-a-time methods .

Q. How can computational methods enhance the synthesis and functionalization of this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclocondensation steps, guiding solvent/catalyst selection.

- Machine Learning : Train models on existing pyrazole synthesis data to predict optimal conditions (e.g., solvent polarity, catalyst loading).

- Docking Studies : Virtual screening against target proteins (e.g., COX-2) identifies structural modifications to improve binding affinity .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC normalized to cell type and assay protocol).

- Dose-Response Validation : Replicate experiments across multiple cell lines with controlled conditions (e.g., serum concentration, incubation time).

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects that may explain discrepancies .

Q. What strategies are effective for modifying the dihydropyrazole core to improve solubility without compromising activity?

- Substituent Engineering : Introduce polar groups (e.g., hydroxyl, amine) at the 2- or 5-phenyl positions.

- Prodrug Design : Mask hydrophobic moieties with enzymatically cleavable groups (e.g., acetyl esters).

- Co-Crystallization : Use co-formers like succinic acid to enhance crystallinity and dissolution rates .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog Synthesis : Prepare derivatives with systematic variations (e.g., halogenation at benzodioxolyl or phenyl groups).

- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent properties (e.g., logP, H-bond donors) with biological endpoints.

- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the dihydropyrazole NH group) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.